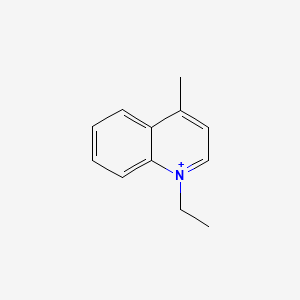

1-Ethyl-4-methylquinolinium

Description

1-Ethyl-4-methylquinolinium iodide (CAS: 605-59-4) is a cationic heterocyclic compound derived from the quinoline scaffold. Its molecular formula is C₁₂H₁₄IN (molar mass: 299.15 g/mol), featuring an ethyl group at the 1-position and a methyl group at the 4-position of the quinolinium core . The compound is typically synthesized via quaternization of 4-methylquinoline (lepidine) with ethyl iodide, forming a stable iodide salt . Key properties include:

Propriétés

Formule moléculaire |

C12H14N+ |

|---|---|

Poids moléculaire |

172.25 g/mol |

Nom IUPAC |

1-ethyl-4-methylquinolin-1-ium |

InChI |

InChI=1S/C12H14N/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3/q+1 |

Clé InChI |

LCNWZISUNVZUOV-UHFFFAOYSA-N |

SMILES canonique |

CC[N+]1=CC=C(C2=CC=CC=C21)C |

Origine du produit |

United States |

Méthodes De Préparation

Le 1-éthyl-4-méthylquinolinium peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la 4-méthylquinoléine avec l'iodure d'éthyle en présence d'une base, comme le carbonate de potassium. La réaction se produit généralement sous reflux, conduisant à la formation d'iodure de 1-éthyl-4-méthylquinolinium . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le 1-éthyl-4-méthylquinolinium subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des dérivés quinolinium. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent convertir le 1-éthyl-4-méthylquinolinium en ses dérivés dihydroquinoléine correspondants. Le borohydrure de sodium est un agent réducteur typique utilisé dans ces réactions.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle quinoléine, conduisant à la formation de divers dérivés substitués.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sels de quinolinium, tandis que la réduction peut produire des composés dihydroquinoléine.

Applications de recherche scientifique

Le 1-éthyl-4-méthylquinolinium a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques et comme réactif dans les réactions chimiques.

Biologie : Ce composé est utilisé dans l'étude des processus biologiques et comme sonde fluorescente pour détecter des biomolécules spécifiques.

Médecine : La recherche a exploré son potentiel en tant qu'agent antimicrobien et son rôle dans le développement de médicaments.

Industrie : Il est utilisé dans la production de colorants et de pigments, ainsi que dans le développement de nouveaux matériaux

Mécanisme d'action

Le mécanisme d'action du 1-éthyl-4-méthylquinolinium implique son interaction avec des cibles moléculaires et des voies au sein des cellules. Dans les systèmes biologiques, il peut agir comme un accepteur d'électrons, participant à des réactions redox. Cette propriété le rend utile dans la détection des espèces réactives de l'oxygène et d'autres processus oxydatifs. De plus, sa capacité à former des complexes avec les acides nucléiques et les protéines contribue à son activité biologique .

Applications De Recherche Scientifique

1-ethyl-4-methylquinolin-1-ium has several applications in scientific research:

Chemistry: It is used as a catalyst or reagent in organic synthesis, facilitating various chemical transformations.

Biology: This compound is employed in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It is utilized in the production of other organic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of 1-ethyl-4-methylquinolin-1-ium involves its interaction with molecular targets such as enzymes or receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

The physicochemical and reactivity profiles of quinoline derivatives depend heavily on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Key Observations:

Ionic vs. Neutral Compounds: The iodide salt in this compound enhances water solubility compared to neutral derivatives like 6-bromo-4-methylquinoline .

Functional Group Effects: The ketone group in 6-ethyl-4-methylquinolin-2(1H)-one introduces hydrogen-bonding capability, increasing solubility in polar solvents . The nitro group in 1-ethyl-6-nitroquinolin-4-one reduces electron density, making it reactive toward nucleophilic substitution .

Steric and Electronic Effects: Ethyl and methyl groups at the 1- and 4-positions in the target compound create steric hindrance, influencing regioselectivity in reactions . Bromine in 6-bromo-4-methylquinoline facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the iodide salt .

Activité Biologique

1-Ethyl-4-methylquinolinium iodide (C₁₂H₁₄IN) is a quaternary ammonium salt characterized by a quinolinium structure, which includes a fused benzene and pyridine ring. This compound has attracted attention in various fields, particularly for its biological activity . Its unique chemical properties make it a subject of interest in antimicrobial research and potential therapeutic applications.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a variety of bacterial strains. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli . The mechanism behind this activity involves its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Bacillus subtilis | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Interaction with Biological Membranes

Research indicates that this compound can alter the permeability of biological membranes. This property may facilitate the development of drug delivery systems, as the compound can enhance the uptake of therapeutic agents into cells . Furthermore, its interaction with proteins can influence their conformation and function, potentially leading to new therapeutic strategies.

Cancer Research Applications

There is emerging evidence that this compound may have applications in cancer research . Preliminary studies suggest that it can influence cellular signaling pathways, which are crucial in cancer progression. Its ability to interact with cellular membranes may also be leveraged to target cancer cells specifically .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the quinolinium derivatives can lead to different biological outcomes. For instance, compounds with different substituents on the quinoline ring have been explored to optimize their antimicrobial and anticancer activities .

Table 2: Structural Variants of Quinolinium Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Ethyl-2-methylquinolinium iodide | Quinolinium derivative | Moderate antibacterial activity |

| 4-Methylquinolinium iodide | Quinolinium derivative | Lower potency compared to this compound |

| 1-Methylquinolinium iodide | Quinolinium derivative | Limited biological activity |

Case Study 1: Antimicrobial Resistance Mechanisms

A study investigated the role of this compound in understanding bacterial resistance mechanisms. The compound was found to inhibit biofilm formation in Staphylococcus aureus, suggesting a potential application in combating antibiotic resistance .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. The compound's ability to modulate cell signaling pathways presents opportunities for further research into its therapeutic use against cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.